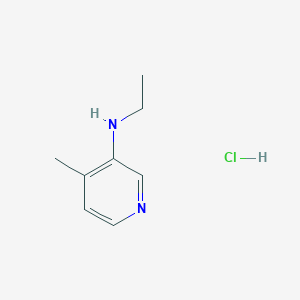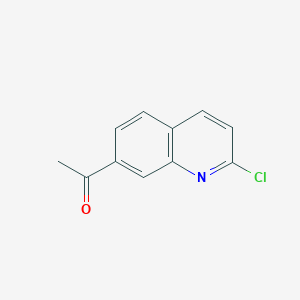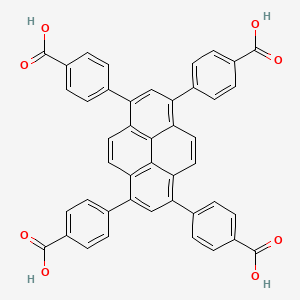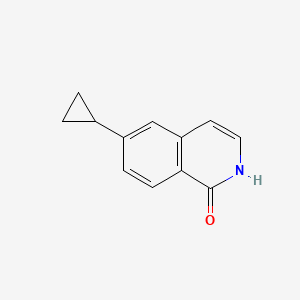![molecular formula C11H19Cl2N3O2 B1433885 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride CAS No. 1431963-32-4](/img/structure/B1433885.png)
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
Overview
Description
“1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 2377031-73-5 . Its molecular weight is 296.2 . The IUPAC name for this compound is 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O2.2ClH/c1-13-7-9(6-12-13)8-14-4-2-10(3-5-14)11(15)16;;/h6-7,10H,2-5,8H2,1H3,(H,15,16);2*1H . This indicates the presence of a piperidine ring and a pyrazole ring in the molecule.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.
Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their wide range of pharmacological activities. The compound can serve as a precursor in the synthesis of imidazole-containing compounds, which have applications in antibacterial, antifungal, and antiviral therapies . The presence of the pyrazole ring in the structure is similar to imidazole, suggesting potential utility in synthesizing new drugs with improved efficacy against drug-resistant strains of various pathogens.
Development of Antitumor Agents
The structural motif of the compound resembles that of known antitumor agents. It could be used in the design and synthesis of novel antitumor drugs, particularly those targeting specific enzymes or pathways involved in cancer cell proliferation . Research into such applications could lead to the development of targeted therapies with fewer side effects than traditional chemotherapy.
Anti-inflammatory Applications
Compounds with pyrazole and piperidine structures have been reported to exhibit anti-inflammatory properties. Therefore, this compound could be investigated for its potential use in treating inflammatory diseases, such as arthritis or inflammatory bowel disease . Its dual hydrochloride salt form may enhance its solubility and bioavailability, making it a promising candidate for drug development.
Suzuki Coupling Reactions
The compound could be utilized in Suzuki coupling reactions, which are pivotal in the field of organic chemistry for creating carbon-carbon bonds. This application is essential for the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of biological activities . They interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been shown to interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-13-6-9(5-12-13)7-14-4-2-3-10(8-14)11(15)16;;/h5-6,10H,2-4,7-8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLHRBWGERHPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC(C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)
![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)







![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)

![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)